Methyl 3-methylisoquinoline-5-carboxylate
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Overview
Description
Methyl 3-methylisoquinoline-5-carboxylate is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol It is an ester derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methylisoquinoline-5-carboxylate typically involves the esterification of 3-methylisoquinoline-5-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylisoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-methylisoquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 3-methylisoquinoline-5-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl isoquinoline-5-carboxylate
- 3-Methylisoquinoline
- Isoquinoline-5-carboxylic acid
Uniqueness
Methyl 3-methylisoquinoline-5-carboxylate is unique due to its specific ester functional group and methyl substitution on the isoquinoline ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 3-methylisoquinoline-5-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-6-11-9(7-13-8)4-3-5-10(11)12(14)15-2/h3-7H,1-2H3 |
InChI Key |
YBVZAXUFVAFLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C(=O)OC)C=N1 |
Origin of Product |
United States |
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